molecular formula C19H35NO3 B12677586 Tetradecyl 5-oxo-L-prolinate CAS No. 37673-27-1

Tetradecyl 5-oxo-L-prolinate

Cat. No.: B12677586
CAS No.: 37673-27-1
M. Wt: 325.5 g/mol
InChI Key: PMWMXMYOKCFDIB-KRWDZBQOSA-N
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Description

Tetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C19H35NO3. It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetradecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecyl 5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Tetradecyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed to release 5-oxo-L-proline, which then participates in various metabolic pathways. The compound may also interact with cell membranes, influencing their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long alkyl chain and an esterified amino acid. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .

Properties

CAS No.

37673-27-1

Molecular Formula

C19H35NO3

Molecular Weight

325.5 g/mol

IUPAC Name

tetradecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-19(22)17-14-15-18(21)20-17/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

PMWMXMYOKCFDIB-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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